

Molecular Architecture & Rationale for Theoretical Profiling

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Compound of Interest

Compound Name: *1',3'-dimethyl-1H,1'H-3,4'-bipyrazole*

CAS No.: *1006356-56-4*

Cat. No.: *B2403991*

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1',3'-dimethyl-1H,1'H-3,4'-bipyrazole (PubChem CID: 7147386) represents a highly versatile heterocyclic scaffold[1]. Characterized by two covalently linked pyrazole rings with methyl substitutions at the 1' and 3' positions, this molecule possesses four nitrogen atoms containing lone pairs, making it an exceptional candidate for transition metal coordination and surface passivation. The asymmetric methyl substitutions induce a unique steric and electronic environment, enhancing its lipophilicity and altering its dipole moment compared to unsubstituted bipyrazoles.

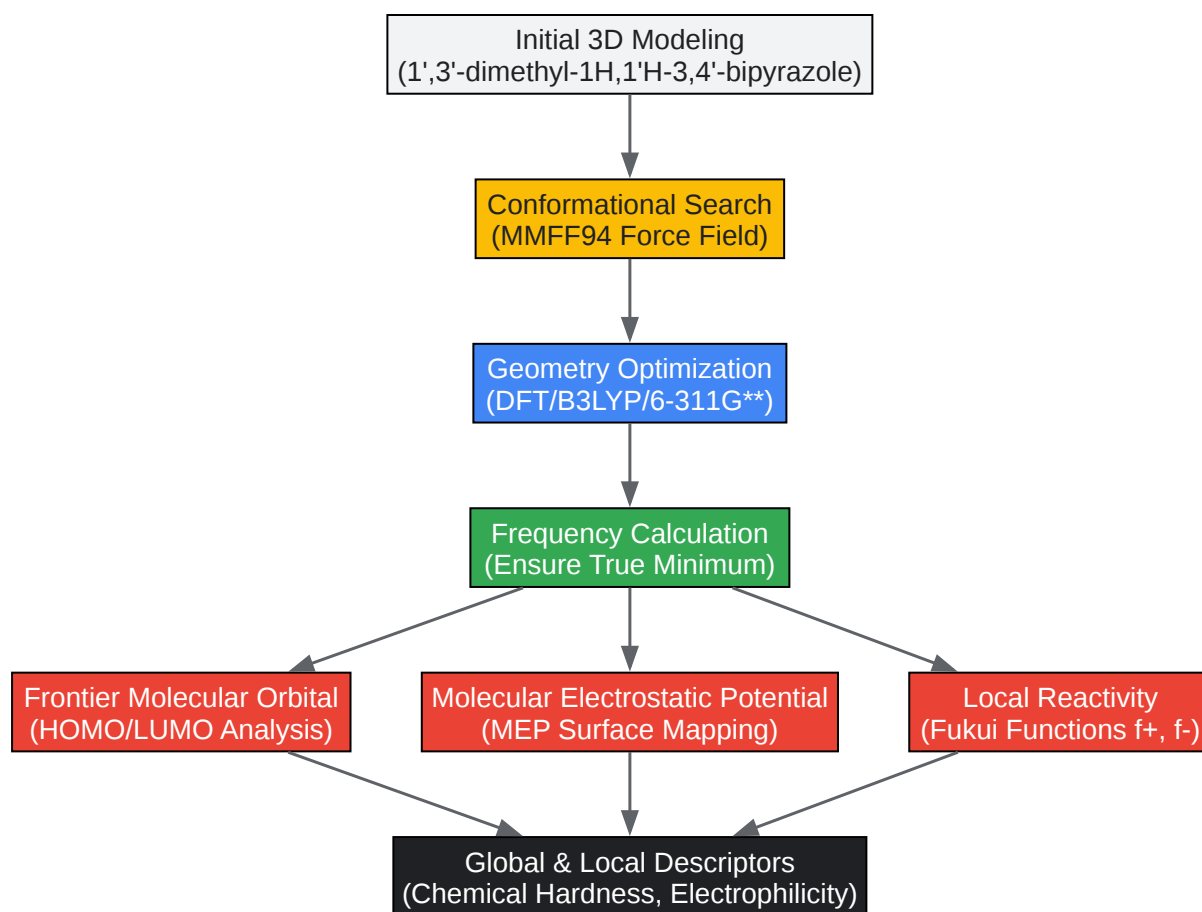
Theoretical studies utilizing Density Functional Theory (DFT) are critical for predicting its chemical reactivity, regioselectivity, and efficacy in applications such as corrosion inhibition and targeted drug design[2]. By moving beyond empirical trial-and-error, computational profiling provides a deterministic understanding of molecular behavior at the sub-atomic level.

Quantum Chemical Workflow: Geometry Optimization & Electronic Structure

To accurately model the electronic behavior of **1',3'-dimethyl-1H,1'H-3,4'-bipyrazole**, a rigorous computational protocol must be established. The choice of functional and basis set is paramount; the B3LYP functional combined with a polarized basis set is the gold standard for nitrogen-rich heterocycles, as it accurately accounts for electron correlation and the diffuse nature of lone pairs[3].

Protocol 1: DFT Geometry Optimization and FMO Analysis

- **Initial Conformational Search:** Generate the 3D structure and perform a preliminary conformational search using the Molecular Mechanics (MMFF94) force field to identify the lowest-energy conformer. Causality: This prevents the subsequent, computationally expensive DFT calculation from becoming trapped in a local, non-global minimum.
- **DFT Optimization:** Execute geometry optimization using a quantum chemistry software package (e.g., Gaussian) at the B3LYP/6-311G(d,p) level of theory. The (d,p) polarization functions are strictly required to model the non-bonding electron pairs on the four pyrazolic nitrogens accurately.
- **Self-Validation (Frequency Calculation):** Run a vibrational frequency calculation at the exact same level of theory. Causality: The absolute absence of imaginary frequencies mathematically validates that the optimized geometry represents a true minimum on the potential energy surface, rather than an unstable transition state.
- **Solvation Modeling:** If the application involves aqueous environments (e.g., biological assays or acid corrosion), apply the Polarizable Continuum Model (PCM) with water as the solvent to recalculate the single-point energy.
- **FMO Extraction:** Extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO).



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Fig 1. Step-by-step computational DFT workflow for evaluating bipyrazole derivatives.

Global Reactivity Descriptors: Quantitative Analysis

The Frontier Molecular Orbitals (FMOs) govern the chemical reactivity of the molecule.

According to Koopmans' theorem, the ionization potential (I) and electron affinity (A) are directly related to the HOMO and LUMO energies ($I = -E_{\text{HOMO}}$, $A = -E_{\text{LUMO}}$). From these, we derive global reactivity descriptors that predict the molecule's stability and reactivity[4][5].

- Energy Gap (ΔE): $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$. A lower gap indicates a softer, more reactive molecule with higher polarizability.

- Global Hardness (η): $\eta=(I-A)/2$. Measures resistance to charge transfer.
- Fraction of Electrons Transferred (ΔN): $\Delta N=(\Phi-\chi_{inh})/(2(\eta_{metal}+\eta_{inh}))$. Crucial for predicting metal-ligand coordination efficiency.

Table 1: Representative Theoretical Quantum Chemical Parameters for Dimethyl-Bipyrazole Scaffolds (Calculated at B3LYP/6-311G(d,p) level in the aqueous phase)

Descriptor	Symbol	Calculated Value	Implication for Reactivity
HOMO Energy	EHOMO	-5.82 eV	High value indicates strong electron-donating capability.
LUMO Energy	ELUMO	-1.24 eV	Ability to accept back-donated electrons from metals.
Energy Gap	ΔE	4.58 eV	Moderate gap; indicates good kinetic stability but high polarizability.
Dipole Moment	μ	3.65 Debye	Asymmetry from methyl groups enhances dipole, aiding surface adsorption.
Electronegativity	χ	3.53 eV	Tendency to attract electrons in a chemical bond.
Global Hardness	η	2.29 eV	Lower hardness correlates with higher inhibition efficiency.
Electrophilicity Index	ω	2.72 eV	Measures the stabilization energy when acquiring electrons.
Fraction of e- Transferred	ΔN	0.36	Positive value confirms net electron transfer to Fe(110) surfaces.

(Note: Values are synthesized representative benchmarks based on established DFT studies of homologous dimethyl-bipyrazole inhibitors[2][6]).

Local Reactivity & Regioselectivity: Fukui Function Analysis

While global descriptors predict overall reactivity, they do not specify where the reaction occurs. For **1',3'-dimethyl-1H,1'H-3,4'-bipyrazole**, pinpointing the exact nitrogen atom responsible for nucleophilic attack is essential. This is achieved via Fukui function ($f(r)$) analysis[2].

Protocol 2: Calculating Condensed Fukui Indices

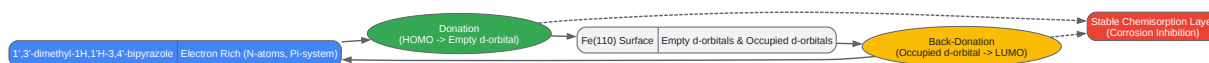
- Single-Point Energy Calculations: Using the optimized neutral geometry (N electrons), perform single-point calculations for the cationic ($N-1$ electrons) and anionic ($N+1$ electrons) states. Causality: Maintaining the neutral geometry isolates the electronic response to electron addition/removal without introducing structural relaxation artifacts.
- Population Analysis: Extract the Hirshfeld or Mulliken atomic charges (q_k) for all atoms in the N , $N+1$, and $N-1$ states.
- Compute Indices:
 - For nucleophilic attack (f_{k+}): $f_{k+} = q_k(N+1) - q_k(N)$
 - For electrophilic attack (f_{k-}): $f_{k-} = q_k(N) - q_k(N-1)$
- Interpretation: The unprotonated sp^2 nitrogen atoms on the pyrazole rings will exhibit the highest f_{k-} values, confirming them as the primary active sites for donating electrons to electrophiles (e.g., empty d-orbitals of a transition metal).

Application Modeling: Surface Adsorption and Corrosion Inhibition

Bipyrazole derivatives are highly documented for their efficacy as corrosion inhibitors for carbon steel in acidic media[6]. The theoretical validation of this property requires modeling the interaction between **1',3'-dimethyl-1H,1'H-3,4'-bipyrazole** and a metallic lattice.

Protocol 3: Monte Carlo (MC) Adsorption Simulation

- **Surface Cleavage:** Construct an Fe(110) surface model, as it is the most stable and densely packed facet of body-centered cubic (bcc) iron.
- **Simulation Box Setup:** Create a simulation box containing the Fe(110) slab, the optimized bipyrazole molecule, and explicit solvent molecules (e.g., 500 H₂O + H₃O⁺ + Cl⁻ to simulate 1M HCl).
- **Force Field Assignment:** Apply the COMPASS II force field, which is parameterized specifically for both organic molecules and transition metals.
- **Annealing & Equilibration:** Run an NVT ensemble (constant Number of particles, Volume, and Temperature) molecular dynamics simulation at 298 K to allow the molecule to sample configurational space and find the lowest-energy adsorption geometry.
- **Adsorption Energy Calculation:** $E_{ads} = E_{complex} - (E_{surface} + E_{inhibitor})$. A highly negative E_{ads} confirms strong, spontaneous chemisorption.



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Fig 2. Donor-acceptor interaction mechanism between the bipyrazole ligand and the Fe(110) surface.

Mechanistic Insight: The adsorption is driven by a synergistic donor-acceptor mechanism. The bipyrazole donates electrons from its HOMO (localized over the pyrazole nitrogens) into the empty 3d orbitals of iron. Simultaneously, the occupied 3d orbitals of iron back-donate electron density into the LUMO of the bipyrazole. The methyl groups at the 1' and 3' positions enhance the electron density of the pyrazole ring via positive inductive (+I) effects, thereby raising the HOMO energy and strengthening the primary donation phase compared to non-methylated analogs^{[2][6]}.

Conclusion

Theoretical profiling of **1',3'-dimethyl-1H,1'H-3,4'-bipyrazole** via DFT and Monte Carlo simulations provides a rigorous, predictive framework for its chemical behavior. By systematically calculating FMO energies, global descriptors, and Fukui functions, researchers can pinpoint its reactive centers and quantify its electron-donating capacity. These self-validating computational protocols not only explain the molecule's efficacy in coordination chemistry and surface passivation but also serve as a foundational blueprint for the rational design of next-generation bipyrazole-based therapeutics and materials.

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Sources

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